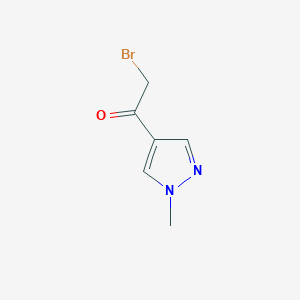

2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone

Overview

Description

The compound 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone is a brominated pyrazole derivative. Pyrazoles are heterocyclic aromatic organic compounds, characterized by a 5-membered ring with two adjacent nitrogen atoms. Bromination typically enhances the reactivity of such compounds, making them useful intermediates in organic synthesis. Although the provided papers do not directly discuss 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone, they do provide insights into similar brominated pyrazole compounds and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of brominated pyrazole derivatives can involve multistep reactions, starting from various precursors. For instance, the synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine involves multiple steps starting from 2,6-dihydroxy-isonicotinic acid, leading to a powerful precursor for tridentate ligands functionalized at the pyridine ring . This suggests that a similar approach could be used for synthesizing 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated pyrazole derivatives is often investigated using computational methods such as Gaussian09 software package, as well as experimental techniques like X-ray diffraction (XRD). The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments can be determined theoretically and compared with experimental data . Such analysis provides insights into the geometrical parameters of the molecule, which are crucial for understanding its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Brominated pyrazole compounds can participate in various chemical reactions due to the presence of reactive functional groups. For example, the electrochemically induced multicomponent transformation involving a brominated isoxazolone derivative demonstrates the reactivity of such compounds . This indicates that 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone could also undergo similar multicomponent reactions, potentially leading to a variety of products with biomedical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrazole derivatives can be quite diverse. The presence of the bromine atom and other substituents can influence properties such as solubility, melting point, and reactivity. Theoretical calculations like HOMO-LUMO analysis and molecular electrostatic potential (MEP) studies can reveal the charge distribution within the molecule, which is important for predicting its behavior in chemical reactions . Additionally, the first hyperpolarizability of such compounds can be calculated to assess their potential role in nonlinear optics .

Scientific Research Applications

Synthesis of Novel Compounds

2-Bromo-1-(1H-pyrazol-4-yl)ethanone serves as a versatile precursor in the synthesis of novel compounds. For instance, it has been used in the synthesis of mono-, bis-, and poly{6-(1H-pyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines} through reactions with aminotriazolethiol or di- and poly(bromo) compounds (Salem et al., 2016).

Antimicrobial and Antifungal Activities

Compounds derived from 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone have exhibited promising biological activities. For example, certain derivatives have shown moderate inhibitory activity against Gibberella zeae, a fungal pathogen, suggesting potential applications in fungicide development (Liu et al., 2012). Additionally, other derivatives have demonstrated antimicrobial properties against common pathogenic bacteria, highlighting their potential in developing new antimicrobial agents (Asif et al., 2021).

Synthesis of Heterocyclic Compounds

2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone is instrumental in the synthesis of various heterocyclic compounds. These compounds, including pyrazoles and isoxazoles, have been synthesized under different conditions, such as ultrasonic irradiation, which enhances reaction times and yields (Saleh & Abd El-Rahman, 2009).

Crystal Structure and Electronic Analysis

The crystal structure and electronic properties of compounds derived from 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone have been extensively studied. These studies involve single-crystal X-ray diffraction and various spectroscopic methods, contributing valuable insights into the physical and chemical properties of these compounds (Mary et al., 2015).

Safety And Hazards

properties

IUPAC Name |

2-bromo-1-(1-methylpyrazol-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-9-4-5(3-8-9)6(10)2-7/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSBGKUQQQMDJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655528 | |

| Record name | 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone | |

CAS RN |

706819-66-1 | |

| Record name | 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

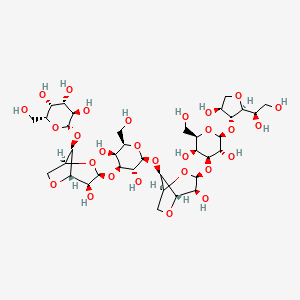

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Heptasodium;[bis[2-[bis(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid](/img/structure/B3029500.png)

![Hydrazinium(1+), (OC-6-21)-[[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]cobaltate(2-) (2:1)](/img/structure/B3029501.png)